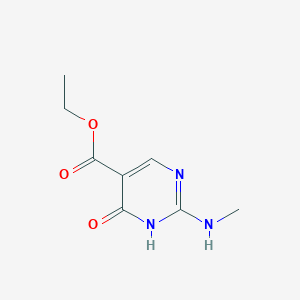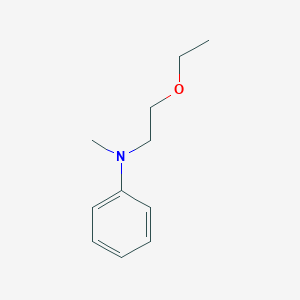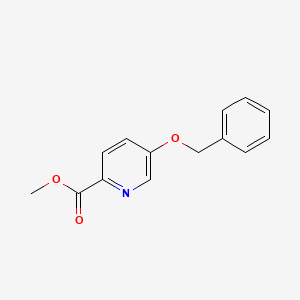![molecular formula C19H12N4 B8716843 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 394220-30-5](/img/structure/B8716843.png)
3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile
Übersicht
Beschreibung
3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective inhibitor of discoidin domain receptor 1 (DDR1), which is a promising target for cancer therapy . The unique structure of this compound allows it to interact specifically with DDR1, making it a valuable candidate for further research and development.
Vorbereitungsmethoden
The synthesis of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile typically involves multicomponent condensation reactions. One effective method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.
Analyse Chemischer Reaktionen
3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile involves its selective inhibition of DDR1. This compound binds to the active site of DDR1, preventing its activation and subsequent signaling pathways that promote cancer cell growth and metastasis . The molecular targets include the kinase domain of DDR1, and the pathways involved are primarily related to cell adhesion and migration.
Vergleich Mit ähnlichen Verbindungen
3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds also exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.
Imidazo[1,2-a]pyrrolo[3,4-e]pyridine derivatives:
The uniqueness of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile lies in its high selectivity for DDR1 and its potential as a cancer therapeutic agent .
Eigenschaften
CAS-Nummer |
394220-30-5 |
|---|---|
Molekularformel |
C19H12N4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
2-(3-imidazo[1,2-a]pyrazin-3-ylphenyl)benzonitrile |
InChI |
InChI=1S/C19H12N4/c20-11-16-4-1-2-7-17(16)14-5-3-6-15(10-14)18-12-22-19-13-21-8-9-23(18)19/h1-10,12-13H |
InChI-Schlüssel |
IGBFCOTZWBZBDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C3=CN=C4N3C=CN=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8716767.png)
![(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE](/img/structure/B8716790.png)




![5-(1-phenyltetrazol-5-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B8716823.png)


![Spiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one](/img/structure/B8716851.png)




